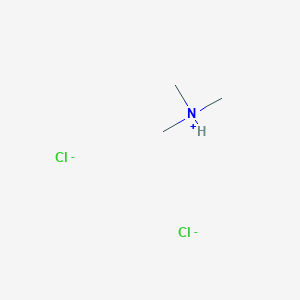
Trimethylazanium;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylazanium;dichloride, also known as trimethylammonium chloride, is an organic compound with the formula (CH₃)₃NCl. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to three methyl groups and a chloride anion. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Trimethylazanium;dichloride can be synthesized through several methods. One common synthetic route involves the reaction of trimethylamine with hydrochloric acid. The reaction proceeds as follows:
(CH₃)₃N+HCl→(CH₃)₃NCl
This reaction is typically carried out in an aqueous solution, and the product can be isolated by evaporating the solvent. Industrial production methods often involve large-scale reactions in reactors, followed by purification steps such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Trimethylazanium;dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions when combined with other reagents.
Formation of Salts: It readily forms salts with other acids, such as sulfuric acid, to produce compounds like trimethylammonium sulfate.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethylazanium;dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of buffers and as a reagent in biochemical assays.
Medicine: It is used in the formulation of certain pharmaceuticals and as an intermediate in drug synthesis.
Industry: this compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trimethylazanium;dichloride involves its ability to act as a quaternary ammonium compound. It can interact with cell membranes, proteins, and other biological molecules through ionic and hydrogen bonding. This interaction can disrupt cellular processes, making it effective as a disinfectant and antimicrobial agent.
Comparison with Similar Compounds
Trimethylazanium;dichloride can be compared with other quaternary ammonium compounds such as:
- Tetramethylammonium chloride
- Dimethylammonium chloride
- Ethyltrimethylammonium chloride
These compounds share similar structures but differ in the number and type of alkyl groups attached to the nitrogen atom. This compound is unique due to its specific combination of three methyl groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61423-57-2 |
|---|---|
Molecular Formula |
C3H10Cl2N- |
Molecular Weight |
131.02 g/mol |
IUPAC Name |
trimethylazanium;dichloride |
InChI |
InChI=1S/C3H9N.2ClH/c1-4(2)3;;/h1-3H3;2*1H/p-1 |
InChI Key |
MVTBQTUWKKCHOI-UHFFFAOYSA-M |
Canonical SMILES |
C[NH+](C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















